molecular formula C16H14Br2N2O3 B11117090 2-(2,6-dibromo-4-methylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

2-(2,6-dibromo-4-methylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11117090
M. Wt: 442.10 g/mol
InChI Key: FWEOEUWFBUBMLJ-UFWORHAWSA-N
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Description

2-(2,6-DIBROMO-4-METHYLPHENOXY)-N’~1~-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes bromine, methyl, phenoxy, and hydrazide groups

Preparation Methods

The synthesis of 2-(2,6-DIBROMO-4-METHYLPHENOXY)-N’~1~-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the phenoxy and hydrazide precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. .

Scientific Research Applications

2-(2,6-DIBROMO-4-METHYLPHENOXY)-N’~1~-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-DIBROMO-4-METHYLPHENOXY)-N’~1~-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

When compared to similar compounds, 2-(2,6-DIBROMO-4-METHYLPHENOXY)-N’~1~-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C16H14Br2N2O3

Molecular Weight

442.10 g/mol

IUPAC Name

2-(2,6-dibromo-4-methylphenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14Br2N2O3/c1-10-6-13(17)16(14(18)7-10)23-9-15(22)20-19-8-11-2-4-12(21)5-3-11/h2-8,21H,9H2,1H3,(H,20,22)/b19-8+

InChI Key

FWEOEUWFBUBMLJ-UFWORHAWSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=CC=C(C=C2)O)Br

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=CC=C(C=C2)O)Br

Origin of Product

United States

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